1,1,2,2-Tetramethylazetidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethylazetidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C₇H₁₆IN. It is known for its unique structure, which includes a four-membered azetidine ring substituted with four methyl groups and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethylazetidin-1-ium iodide typically involves the quaternization of 1,1,2,2-tetramethylazetidine with an iodinating agent. One common method is the reaction of 1,1,2,2-tetramethylazetidine with methyl iodide under reflux conditions. The reaction proceeds as follows:
C7H15N+CH3I→C7H16IN
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetramethylazetidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,1,2,2-tetramethylazetidine and sodium iodide .
Scientific Research Applications
1,1,2,2-Tetramethylazetidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism by which 1,1,2,2-Tetramethylazetidin-1-ium iodide exerts its effects involves its interaction with molecular targets through ionic and covalent bonding. The iodide ion can participate in redox reactions, while the azetidine ring can interact with various substrates. These interactions can affect molecular pathways and lead to specific biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium iodide: Similar in structure but lacks the azetidine ring.
1,1,2,3-Tetramethyl-1H-benz[e]indolium iodide: Contains a benz[e]indole structure instead of an azetidine ring.
Uniqueness
1,1,2,2-Tetramethylazetidin-1-ium iodide is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds. This structural feature makes it valuable in specific applications where ring strain and reactivity are advantageous .
Properties
CAS No. |
17945-53-8 |
---|---|
Molecular Formula |
C7H16IN |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
1,1,2,2-tetramethylazetidin-1-ium;iodide |
InChI |
InChI=1S/C7H16N.HI/c1-7(2)5-6-8(7,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NPFABDXLGZWPFE-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC[N+]1(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.